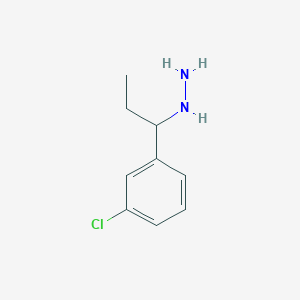
(1-(3-Chlorophenyl)propyl)hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydrazine, [1-(3-chlorophenyl)propyl]-, is an organic compound that belongs to the class of hydrazines It is characterized by the presence of a hydrazine group (-NH-NH2) attached to a 1-(3-chlorophenyl)propyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazine, [1-(3-chlorophenyl)propyl]-, typically involves the reaction of 3-chlorophenylpropylamine with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of Hydrazine, [1-(3-chlorophenyl)propyl]-, can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Hydrazine, [1-(3-chlorophenyl)propyl]-, can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azides or nitroso derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of substituted hydrazines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Azides, nitroso derivatives
Reduction: Amines
Substitution: Substituted hydrazines
科学的研究の応用
Hydrazine, [1-(3-chlorophenyl)propyl]-, has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various heterocyclic compounds and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for the treatment of certain diseases.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
作用機序
The mechanism of action of Hydrazine, [1-(3-chlorophenyl)propyl]-, involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This can result in various biological effects, including antimicrobial and anticancer activities. The compound may also interact with cellular signaling pathways, modulating the expression of genes involved in cell growth and apoptosis.
類似化合物との比較
Hydrazine, [1-(3-chlorophenyl)propyl]-, can be compared with other similar compounds, such as:
Hydrazine, [1-(4-chlorophenyl)propyl]-: Similar structure but with a chlorine atom at the 4-position instead of the 3-position.
Hydrazine, [1-(3-bromophenyl)propyl]-: Similar structure but with a bromine atom instead of chlorine.
Hydrazine, [1-(3-methylphenyl)propyl]-: Similar structure but with a methyl group instead of chlorine.
The uniqueness of Hydrazine, [1-(3-chlorophenyl)propyl]-, lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other similar compounds.
特性
分子式 |
C9H13ClN2 |
|---|---|
分子量 |
184.66 g/mol |
IUPAC名 |
1-(3-chlorophenyl)propylhydrazine |
InChI |
InChI=1S/C9H13ClN2/c1-2-9(12-11)7-4-3-5-8(10)6-7/h3-6,9,12H,2,11H2,1H3 |
InChIキー |
JCROPCLFINEKQL-UHFFFAOYSA-N |
正規SMILES |
CCC(C1=CC(=CC=C1)Cl)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


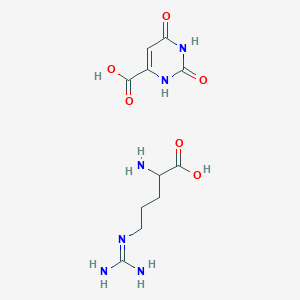
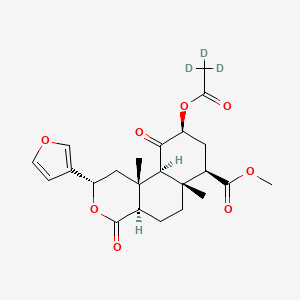
![4-[4-(4-Aminophenyl)phenyl]-2,2-dimethyl-4-oxobutanoic acid](/img/structure/B14079392.png)

![6,9-Dihydroxy-5-methoxy-16-oxa-24-azapentacyclo[15.7.1.18,12.02,7.019,24]hexacosa-2(7),3,5,8,10,12(26),13-heptaen-15-one](/img/structure/B14079401.png)
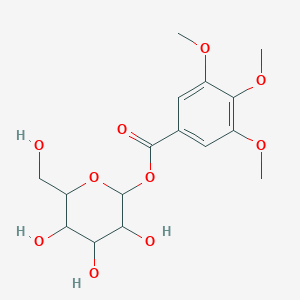
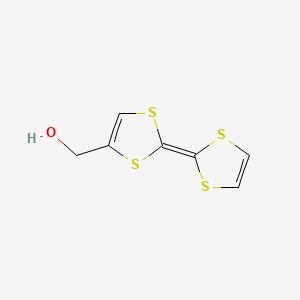
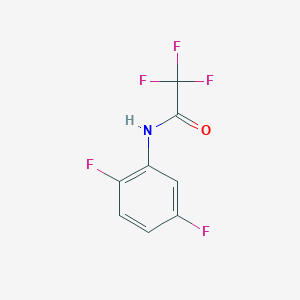
![[16-(16-diphenylphosphanyl-15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13,15-heptaenyl)-15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13,15-heptaenyl]-diphenylphosphane;hexapentaconta-2,4,6,8,10,12,14,16,18,20,22,24,26,28,30,32,34,36,38,40,42,44,46,48,50,52,54-heptacosayne;molecular hydrogen;phosphanylphosphane](/img/structure/B14079428.png)
![4-[(Diethoxyphosphinothioyl)oxy]benzoic acid](/img/structure/B14079436.png)
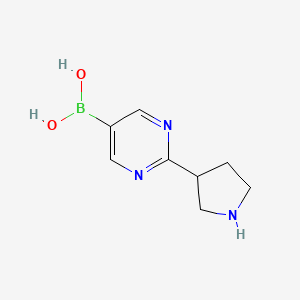
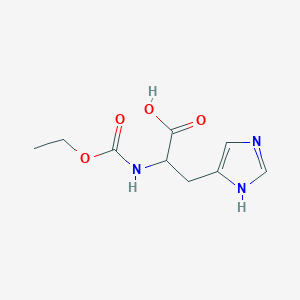
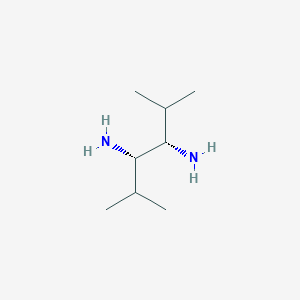
![7-[(2E)-but-2-en-1-yl]-8-[(2-hydroxyethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14079460.png)
